Molecular Weight and Halogen Mass: Quantifying Physicochemical Differentiation from Bromo‑ and Methyl‑Substituted Analogs
The molecular weight and halogen mass of 3,5-dichloro-1H-pyrazol-1-acetic acid differ substantially from those of its brominated and mixed alkyl/halogen analogs. These differences directly impact compound handling, detection sensitivity, and permeability calculations. The target compound has a molecular weight of 195.00 g/mol, compared to 283.91 g/mol for 3,5-dibromo-1H-pyrazol-1-acetic acid (45.6% higher) and 174.59 g/mol for 3-chloro-5-methyl-1H-pyrazol-1-acetic acid (10.5% lower) .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 195.00 g/mol |
| Comparator Or Baseline | 3,5-dibromo-1H-pyrazol-1-acetic acid: 283.91 g/mol; 3-chloro-5-methyl-1H-pyrazol-1-acetic acid: 174.59 g/mol; 1H-pyrazol-1-ylacetic acid: 126.11 g/mol |
| Quantified Difference | vs. dibromo: +88.91 g/mol (45.6% increase); vs. chloro‑methyl: -20.41 g/mol (10.5% decrease); vs. parent: +68.89 g/mol (54.6% increase) |
| Conditions | Calculated molecular weights based on molecular formulas (C5H4Cl2N2O2, C5H4Br2N2O2, C6H7ClN2O2, C5H6N2O2). |
Why This Matters
The dichloro compound provides a 'Goldilocks' molecular weight for fragment‑based screening (Rule of Three compliance) compared to the heavier dibromo analog, while offering distinct isotopic pattern and mass defect for LC‑MS detection relative to the chloro‑methyl analog, enabling unambiguous identification in complex mixtures.
